molecular formula C16H26N7O6P B13817736 2-AHA-cAMP

2-AHA-cAMP

Cat. No.: B13817736
M. Wt: 443.40 g/mol
InChI Key: RGMLRJHDNMCVGX-SDBHATRESA-N
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Description

2-(6-Aminohexylamino)adenosine-3’,5’-cyclic monophosphate, commonly known as 2-AHA-cAMP, is an analogue of the natural signal molecule cyclic adenosine monophosphate (cAMP). This compound is characterized by the replacement of a hydrogen atom in position 2 of the nucleobase with an aminohexylamino group. This compound is known for its role as an activator of cAMP-dependent protein kinase, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AHA-cAMP involves the modification of the natural cAMP moleculeThis is typically achieved through a series of chemical reactions that include protection and deprotection steps to ensure the selective modification of the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques such as chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-AHA-cAMP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminohexylamino group can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-AHA-cAMP has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool for studying cAMP-dependent protein kinases and other cAMP-responsive proteins.

    Biology: Employed in affinity chromatography for the purification of cAMP-binding proteins.

    Medicine: Investigated for its potential therapeutic applications due to its ability to modulate cAMP-dependent signaling pathways.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

2-AHA-cAMP exerts its effects by activating cAMP-dependent protein kinases. The aminohexylamino group allows for the selective binding of the compound to the active site of the kinase, leading to the activation of downstream signaling pathways. This activation results in the phosphorylation of target proteins, which in turn modulates various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific modification at position 2 of the nucleobase, which allows for selective activation of cAMP-dependent protein kinases. This selective activation makes it a valuable tool for studying the intricate details of cAMP-dependent signaling pathways and for developing targeted therapeutic strategies .

Properties

Molecular Formula

C16H26N7O6P

Molecular Weight

443.40 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-[6-amino-2-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-21-13(18)10-14(22-16)23(8-20-10)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,25,26)(H3,18,19,21,22)/t9-,11-,12-,15-/m1/s1

InChI Key

RGMLRJHDNMCVGX-SDBHATRESA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O

Origin of Product

United States

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